N-(2-ethoxyphenyl)-N'-1-naphthylurea
Description
N-(2-Ethoxyphenyl)-N'-1-naphthylurea is a urea derivative characterized by a central urea (NHCONH) backbone substituted with a 2-ethoxyphenyl group and a 1-naphthyl group. The 1-naphthyl group contributes aromatic bulk, which may affect steric hindrance and π-π stacking in supramolecular or biological systems.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-18-13-6-5-11-17(18)21-19(22)20-16-12-7-9-14-8-3-4-10-15(14)16/h3-13H,2H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTBCRSROVQEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Differences :
- Substituent : Methoxy (–OCH₃) vs. ethoxy (–OCH₂CH₃).
- Molecular Weight : ~310.3 g/mol (methoxy) vs. ~324.4 g/mol (ethoxy), based on molecular formulas (C₁₈H₁₆N₂O₂ vs. C₁₉H₁₈N₂O₂).
- Physicochemical Properties: The ethoxy group increases lipophilicity (logP ~3.8 vs.
Table 1: Methoxy vs. Ethoxy Urea Derivatives
N-(2-Ethoxyphenyl)-N'-(4-Ethylphenyl)-ethylenediamide (CAS 23949-66-8)
Key Differences :
- Functional Group : Ethylenediamide (–N–C(=O)–C(=O)–N–) vs. urea (–NH–C(=O)–NH–).
- Substituents : 4-Ethylphenyl vs. 1-naphthyl.
- Properties: The diamide structure enables stronger metal-ion chelation (e.g., Cu²⁺, Fe³⁺), making it suitable for catalytic materials.
Research Findings :
- Ethylenediamide derivatives exhibit stability in polar solvents (e.g., DMF) and are used in organic electronics due to their planar, conjugated structure .
- Urea derivatives may outperform diamides in hydrogen-bond-driven self-assembly but are less effective in metal coordination .
N-(2-Ethoxyphenyl)-N'-(2-Ethylphenyl)oxamide
Key Differences :
- Functional Group : Oxamide (–N–C(=O)–C(=O)–N–) vs. urea.
- Substituents : 2-Ethylphenyl vs. 1-naphthyl.
- Properties : Oxamides exhibit higher rigidity and thermal stability (decomposition >250°C) due to dual carbonyl groups. Ureas typically degrade at lower temperatures (~200°C) .
2-Ethoxy-N-(2-fluorophenyl)-1-naphthamide
Key Differences :
Table 2: Functional Group Comparison
| Property | Urea | Diamide | Oxamide | Amide |
|---|---|---|---|---|
| Hydrogen-Bond Donors | 2 | 0 | 0 | 1 |
| Metal Coordination | Weak | Strong | Moderate | Weak |
| Thermal Stability (°C) | ~200 | >220 | >250 | ~180 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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